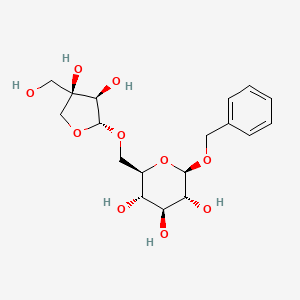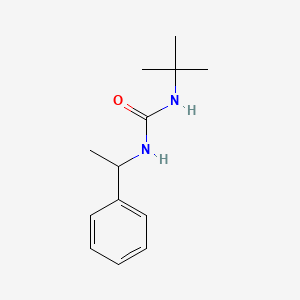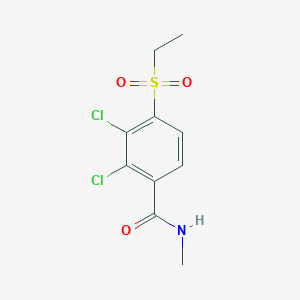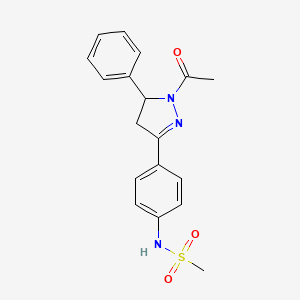
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea, also known as DEPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. DEPPU is a urea derivative that is structurally similar to other compounds used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of histone deacetylases and cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects in animal models. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to induce apoptosis and block the cell cycle in cancer cells. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its potential as a therapeutic agent for various diseases. 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have promising results in animal models of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. Another direction is to study the pharmacokinetics and pharmacodynamics of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in animal models to determine the optimal dosing and administration route. Additionally, more research is needed to evaluate the safety and efficacy of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in clinical trials. Finally, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea could be used as a lead compound for the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea involves the reaction of 1-pentanoylpiperidine with diethylcarbamoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Scientific Research Applications
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
properties
IUPAC Name |
1,1-diethyl-3-(1-pentanoylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-4-7-8-14(19)18-11-9-13(10-12-18)16-15(20)17(5-2)6-3/h13H,4-12H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJKFDUTLNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)NC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)


![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)